![molecular formula C19H14BrNO3 B4803525 2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid](/img/structure/B4803525.png)
2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid
Overview
Description
2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the bromination of a suitable aromatic precursor, followed by the introduction of the methoxy group and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various chemical interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the complex azatetraphene structure.
8-Chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one: Contains a methoxy group and a similar aromatic structure but with a chlorine atom instead of bromine.
Isoindolinone derivatives: Similar in having a nitrogen-containing ring structure but differ in the specific functional groups attached.
Uniqueness
2-Bromo-8-methoxy-10,11-dihydro-5-azatetraphene-12-carboxylic acid is unique due to its combination of functional groups and complex aromatic structure, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-bromo-3-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-24-12-4-6-13-10(8-12)2-5-14-17(19(22)23)15-9-11(20)3-7-16(15)21-18(13)14/h3-4,6-9H,2,5H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHMKDEZRPJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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